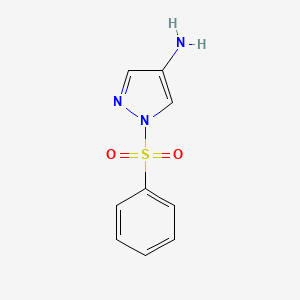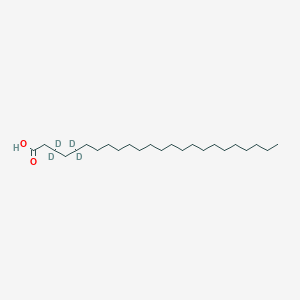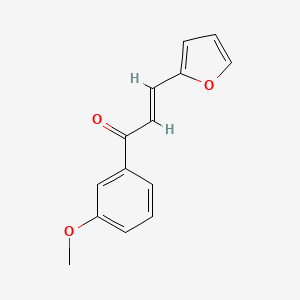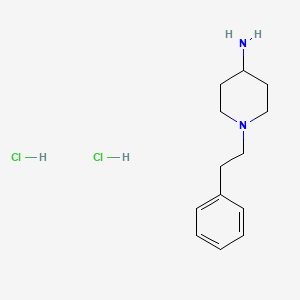
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as DCPM, is a synthetic compound that belongs to the class of chalcones. It has gained significant attention from the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exerts its anticancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation. (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activation of NF-κB, thereby suppressing the growth of cancer cells.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been found to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the activity of enzymes involved in angiogenesis, such as MMP-9 and VEGF.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one in lab experiments is its low toxicity. It has been shown to have a low IC50 value, indicating that it is effective at low concentrations. However, one of the limitations of using (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. One area of research could be to investigate the potential of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one as a chemopreventive agent. Another area of research could be to explore the potential of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one as a therapeutic agent for other diseases, such as neurodegenerative diseases or cardiovascular diseases. Moreover, future research could focus on improving the solubility of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one to enhance its efficacy in vivo.
Conclusion
In conclusion, (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a synthetic compound with potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one inhibits the growth of cancer cells by suppressing the NF-κB pathway. It has low toxicity and is effective at low concentrations. However, its poor solubility in water is a limitation for in vivo experiments. Future research could focus on investigating the potential of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one as a chemopreventive agent or therapeutic agent for other diseases.
Scientific Research Applications
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-10H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPUSSHOBJTJIQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3090156.png)
![11,12-Didehydro-|A-oxodibenz[b,f]azocine-5(6H)-pentanoic acid](/img/structure/B3090160.png)
![Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B3090165.png)
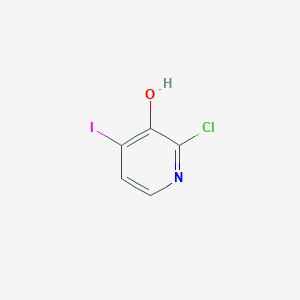
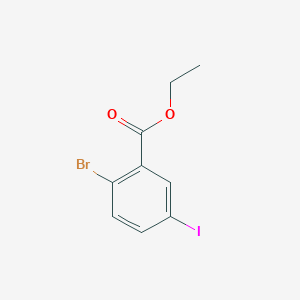
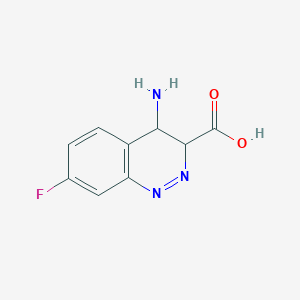
![Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B3090196.png)
![[(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-n-2-propenyl]iridium(III)](/img/structure/B3090209.png)
